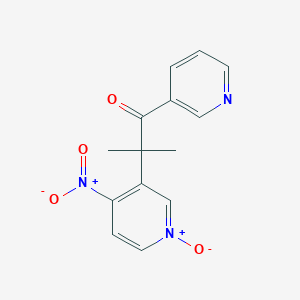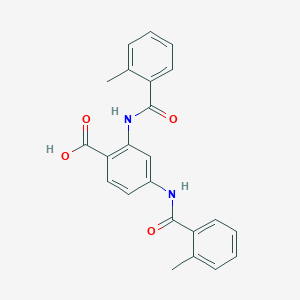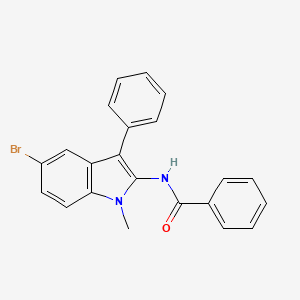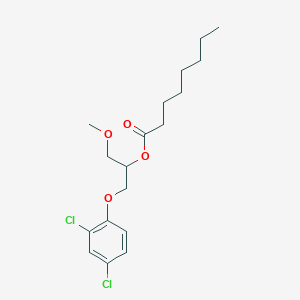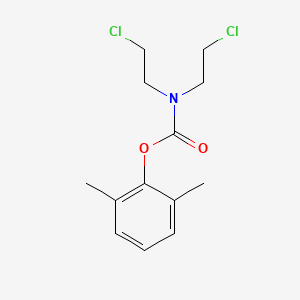
2,6-Dimethylphenyl bis(2-chloroethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylphenyl bis(2-chloroethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a 2,6-dimethylphenyl ring and two 2-chloroethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl bis(2-chloroethyl)carbamate typically involves the reaction of 2,6-dimethylphenol with bis(2-chloroethyl)carbamate. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2,6-Dimethylphenyl bis(2-chloroethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of new carbamate derivatives with different functional groups.
科学研究应用
2,6-Dimethylphenyl bis(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2,6-Dimethylphenyl bis(2-chloroethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling, or disruption of metabolic processes.
相似化合物的比较
Similar Compounds
- 2,4-Dimethylphenyl bis(2-chloroethyl)carbamate
- 2,6-Dichlorophenyl bis(2-chloroethyl)carbamate
- 2,6-Dimethylphenyl bis(2-bromoethyl)carbamate
Uniqueness
2,6-Dimethylphenyl bis(2-chloroethyl)carbamate is unique due to the presence of both 2,6-dimethylphenyl and bis(2-chloroethyl) groups, which confer specific chemical and biological properties
属性
CAS 编号 |
62899-52-9 |
|---|---|
分子式 |
C13H17Cl2NO2 |
分子量 |
290.18 g/mol |
IUPAC 名称 |
(2,6-dimethylphenyl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C13H17Cl2NO2/c1-10-4-3-5-11(2)12(10)18-13(17)16(8-6-14)9-7-15/h3-5H,6-9H2,1-2H3 |
InChI 键 |
YDCVNTFPDYHUPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OC(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
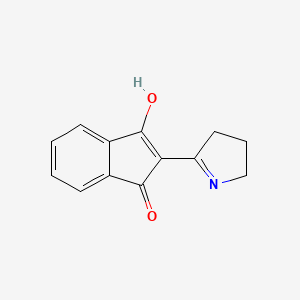
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
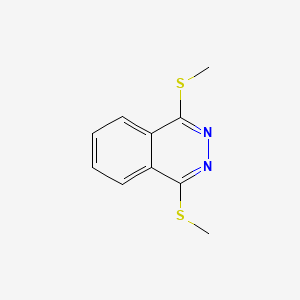
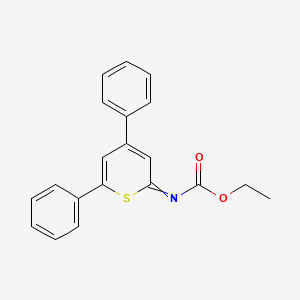
![{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride](/img/structure/B14515844.png)
![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
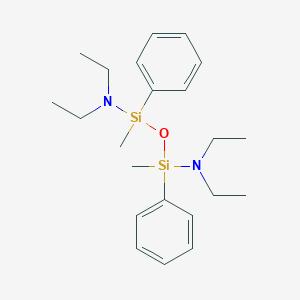
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
